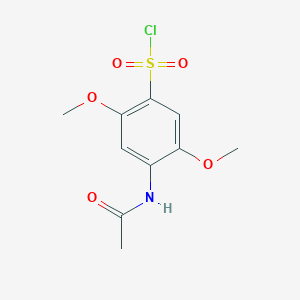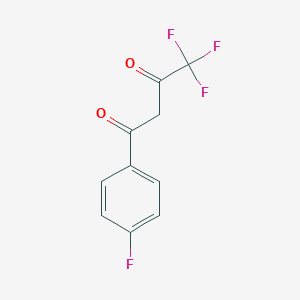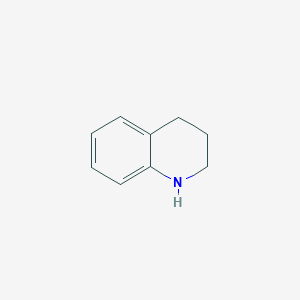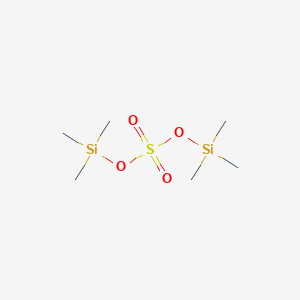
(2-异丙基苯氧基)乙酸
概述
描述
(2-Isopropylphenoxy)acetic acid is an organic compound with the molecular formula C11H14O3. It is a derivative of phenoxyacetic acid, characterized by the presence of an isopropyl group attached to the phenoxy ring.
科学研究应用
(2-Isopropylphenoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals
作用机制
Target of Action
It’s known that phenoxyacetic acid derivatives, which include (2-isopropylphenoxy)acetic acid, have a broad spectrum of physiological activity whose type and strength depend on the substituents in both the aromatic ring and the acid fragment .
Mode of Action
It’s known that the compound interacts with its targets through its pendant –och2cooh chain, which is in an extended conformation and almost lies in the plane of the benzene ring .
Biochemical Pathways
It’s known that phenoxyacetic acid derivatives can influence a variety of pharmacological pathways, leading to various effects such as anticancer, analgesic, anti-inflammatory, and gastrin receptor antagonistic activities .
Result of Action
It’s known that phenoxyacetic acid derivatives can have a variety of pharmacological applications, such as anticancer, analgesic, anti-inflammatory, and gastrin receptor antagonistic activities .
生化分析
Biochemical Properties
Phenoxyacetic acid derivatives, to which (2-Isopropylphenoxy)acetic acid belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Phenoxyacetic acid derivatives have been found to possess a variety of pharmacological applications, such as anticancer, analgesic, anti-inflammatory, and gastrin receptor antagonistic activities . These effects suggest that (2-Isopropylphenoxy)acetic acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropylphenoxy)acetic acid typically involves the reaction of 2-isopropylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of (2-Isopropylphenoxy)acetic acid .
Industrial Production Methods
Industrial production methods for (2-Isopropylphenoxy)acetic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization or distillation to isolate the desired product .
化学反应分析
Types of Reactions
(2-Isopropylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
相似化合物的比较
Similar Compounds
- 2-(2-tert-Butylphenoxy)acetic acid
- 2-(2-Isopropylphenoxy)propanoic acid
- (2,3,4,5,6-Pentachlorophenoxy)acetic acid
- (4-Chlorophenoxy)(phenyl)acetic acid
Uniqueness
(2-Isopropylphenoxy)acetic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other phenoxyacetic acid derivatives and can result in different pharmacological and industrial applications .
属性
IUPAC Name |
2-(2-propan-2-ylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)9-5-3-4-6-10(9)14-7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGPCQVBKJMWHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361638 | |
| Record name | (2-isopropylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25141-58-6 | |
| Record name | (2-isopropylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(propan-2-yl)phenoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of (2-Isopropylphenoxy)acetic acid in relation to its activity as an auxin herbicide?
A1: (2-Isopropylphenoxy)acetic acid belongs to the phenoxyalkanoic acid group of auxin herbicides. While it exists as a hydrogen-bonded cyclic dimer like active auxin herbicides, its structure differs significantly. Research by Smith et al. indicates that the molecule is essentially planar. This contrasts with active members like (2,4-dichlorophenoxy)acetic acid, where the side chain is anticlinally related to the ring system. This structural difference likely contributes to its inactivity as an herbicide compared to its counterparts with specific side chain orientations.
Q2: How does the crystal structure of (2-Isopropylphenoxy)acetic acid compare to its previously reported structure?
A2: A recent study highlighted a discrepancy between the previously reported crystal structure and new findings . While both structures confirm the presence of classical carboxylic acid inversion dimers linked by O—H⋯O hydrogen bonds, there are notable differences. The unit-cell dimensions reported in the new structure differ significantly from the previous study. Additionally, the earlier report identified a disordered carboxyl H atom within a cyclic hydrogen-bonded dimer, a feature not observed in the more recent analysis.
Q3: Can (2-Isopropylphenoxy)acetic acid be used as a building block for other compounds, and what are the potential applications?
A3: Yes, (2-Isopropylphenoxy)acetic acid can serve as a starting material for synthesizing more complex molecules. Researchers successfully synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide using (2-Isopropylphenoxy)acetic acid as a precursor . This derivative showed potential anticancer activity in in silico studies targeting the VEGFr receptor. This highlights the potential of using (2-Isopropylphenoxy)acetic acid as a scaffold for developing novel compounds with potential therapeutic applications.
Q4: Has (2-Isopropylphenoxy)acetic acid been identified as a degradation product of any pharmaceuticals?
A4: Yes, research has identified (2-Isopropylphenoxy)acetic acid as a degradation product of Fenoxazoline hydrochloride . Studies on the stability of Fenoxazoline hydrochloride under various stress conditions, including hydrolytic, oxidative, photolytic, and thermal stress, revealed the formation of (2-Isopropylphenoxy)acetic acid. This finding has implications for the quality control and shelf-life determination of pharmaceutical formulations containing Fenoxazoline hydrochloride.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid](/img/structure/B108956.png)








